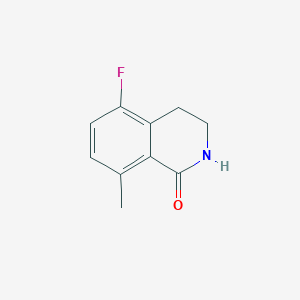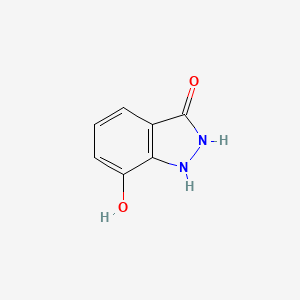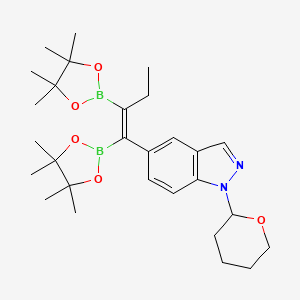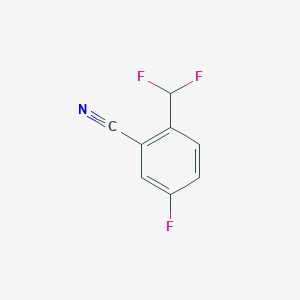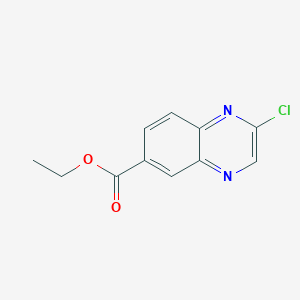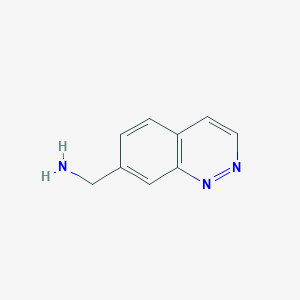
Cinnolin-7-ylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cinnolin-7-ylmethanamine: is a heterocyclic organic compound that belongs to the cinnoline family. Cinnolines are nitrogen-containing aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a cinnoline ring attached to a methanamine group, making it a versatile compound for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Cyclization of Arenediazonium Salts: One of the principal methods for synthesizing cinnoline derivatives involves the cyclization of arenediazonium salts.
Aryl Hydrazones and Aryl Hydrazines: Another approach involves the use of aryl hydrazones and aryl hydrazines as precursors.
Reductive Methods: Reductive methods are also employed for the synthesis of polycondensed derivatives of cinnoline.
Industrial Production Methods: Industrial production of cinnolin-7-ylmethanamine typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Cinnolin-7-ylmethanamine can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the cinnoline ring.
Substitution: Substitution reactions involve the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles and electrophiles, depending on the specific reaction
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized cinnoline derivatives, while reduction reactions may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Chemistry: Cinnolin-7-ylmethanamine is used as a building block in the synthesis of various heterocyclic compounds.
Biology: In biological research, this compound is studied for its potential as a fluorescent probe for mitochondrial staining. Its ability to selectively stain mitochondria makes it a valuable tool for studying cellular processes .
Medicine: this compound and its derivatives have shown promise as potential therapeutic agents. They exhibit various biological activities, including anticancer, antibacterial, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its versatility and reactivity make it a valuable compound for various industrial applications .
Wirkmechanismus
The mechanism of action of cinnolin-7-ylmethanamine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with mitochondrial proteins, leading to changes in mitochondrial function and cellular processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Quinolin-7-ylmethanamine: Similar in structure but with a quinoline ring instead of a cinnoline ring.
Indazolo[2,1-a]cinnolin-7-ium: A derivative with a fused indazole ring, exhibiting unique fluorescence properties.
Diazabenzofluoranthenium Salts: Compounds with a similar core structure but different functional groups, used in various applications.
Uniqueness: Cinnolin-7-ylmethanamine is unique due to its specific cinnoline ring structure, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C9H9N3 |
|---|---|
Molekulargewicht |
159.19 g/mol |
IUPAC-Name |
cinnolin-7-ylmethanamine |
InChI |
InChI=1S/C9H9N3/c10-6-7-1-2-8-3-4-11-12-9(8)5-7/h1-5H,6,10H2 |
InChI-Schlüssel |
VMVRRFUAAYXOAW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC2=C1C=CN=N2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B12953366.png)


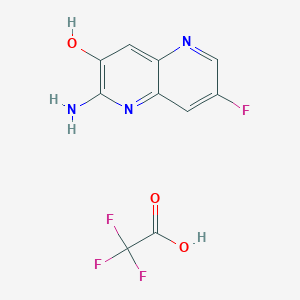
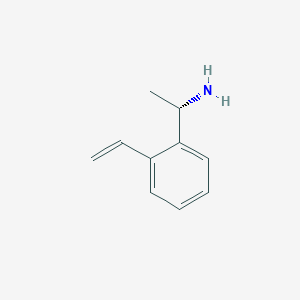
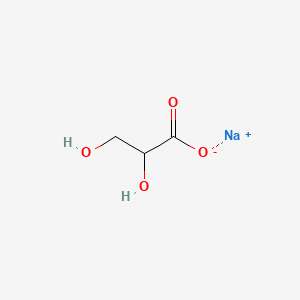
![N-(2'-Amino[1,1'-binaphthalen]-2-yl)-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B12953423.png)
